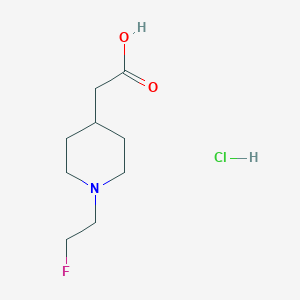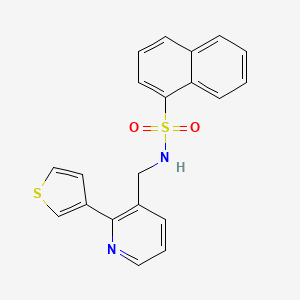
6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H31N3O6 and its molecular weight is 529.593. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications
Solvent-Free Synthesis Using Carbon Dioxide : A sustainable chemistry approach was developed for synthesizing quinazoline-2,4(1H,3H)-diones, including 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, using carbon dioxide under solvent-free conditions. This method is significant for producing key intermediates in several drugs such as Prazosin, Bunazosin, and Doxazosin (Mizuno et al., 2007).
Efficient Synthesis with Cesium Carbonate Catalysis : Another synthesis protocol involves using cesium carbonate as a catalyst with carbon dioxide to produce derivatives of quinazoline-2,4(1H,3H)-diones, including 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This method also emphasizes the synthesis of key intermediates for several drugs (Patil et al., 2008).
Synthesis Using [Bmim]OH as a Homogeneous Recyclable Catalyst : A green protocol utilizing 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) as a catalyst under solvent-free conditions has been reported for the synthesis of quinazoline-2,4(1H,3H)-diones (Patil et al., 2009).
Biological and Medicinal Research
- Anti-tubercular Activity : A series of 4-anilinoquinolines and 4-anilinoquinazolines, including 6,7-dimethoxyquinazoline derivatives, were identified as novel inhibitors of Mycobacterium tuberculosis. These compounds showed significant potency with limited toxicity, indicating their potential as therapeutic agents (Asquith et al., 2019).
Chemical and Catalytic Applications
Alkylation under Phase-Transfer-Catalysis : Research has been conducted on the alkylation of quinazoline-2,4(1H,3H)-diones, including 6,7-dimethoxy derivatives, under phase-transfer-catalysis conditions. This process resulted in the formation of various alkylated products, expanding the compound's utility in chemical syntheses (Reisch et al., 1993).
Synthesis of Tetracyclic Quinazolin-4(3H)-one Ring System : The compound was used in the synthesis of tetracyclic quinazolin-4(3H)-one ring systems, showcasing its versatility in creating complex chemical structures (Mohanta & Kim, 2002).
Heterogeneous Recyclable Catalyst for Synthesis : A study demonstrated the use of amine functionalized MCM-41 as a catalyst for synthesizing quinazoline-2,4(1H,3H)-dione derivatives, highlighting the environmentally friendly and efficient synthesis of these compounds (Nale et al., 2014).
Agricultural Applications
- Potential Herbicide Development : The compound has been investigated in the context of developing herbicides, particularly as inhibitors of hydroxyphenylpyruvate dioxygenase, a key target in weed resistance management (Qu et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-(morpholine-4-carbonyl)benzaldehyde with 2-amino-3,4-dimethoxybenzoic acid, followed by cyclization with 4-methylbenzylamine and subsequent acylation with acetic anhydride. The resulting intermediate is then reacted with 2,3-dichloro-1,4-naphthoquinone to yield the final product.", "Starting Materials": [ "4-(morpholine-4-carbonyl)benzaldehyde", "2-amino-3,4-dimethoxybenzoic acid", "4-methylbenzylamine", "acetic anhydride", "2,3-dichloro-1,4-naphthoquinone" ], "Reaction": [ "Step 1: Condensation of 4-(morpholine-4-carbonyl)benzaldehyde with 2-amino-3,4-dimethoxybenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to yield the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with 4-methylbenzylamine in the presence of a suitable cyclization agent such as POCl3 or SOCl2 to yield the corresponding quinazoline intermediate.", "Step 3: Acylation of the quinazoline intermediate with acetic anhydride in the presence of a suitable catalyst such as pyridine or DMAP to yield the corresponding acylated intermediate.", "Step 4: Reaction of the acylated intermediate with 2,3-dichloro-1,4-naphthoquinone in the presence of a suitable oxidizing agent such as DDQ or PCC to yield the final product, 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1243020-81-6 |
Produktname |
6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C30H31N3O6 |
Molekulargewicht |
529.593 |
IUPAC-Name |
6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C30H31N3O6/c1-20-4-6-21(7-5-20)18-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)19-22-8-10-23(11-9-22)28(34)31-12-14-39-15-13-31/h4-11,16-17H,12-15,18-19H2,1-3H3 |
InChI-Schlüssel |
VVKJUPBZTMSPJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCOCC5)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)
![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634981.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2634982.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)


![(E)-N-benzyl-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2634988.png)
